Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C21H14Br4O5S with a molar mass of 698.01 g/mol .
- BCG is used as a pH indicator in various applications, including growth mediums for microorganisms and titrations.
- In clinical practice, it serves as a diagnostic tool, particularly for measuring serum albumin concentration in mammalian blood samples, aiding in the assessment of kidney function and liver disease .
Bromocresol green (BCG): belongs to the triphenylmethane family of dyes and is classified as a sulfonephthalein.
Preparation Methods
- BCG is synthesized by bromination of cresol purple (also known as m-cresolsulfonphthalein).
- It can exist in two forms: the free acid form (light brown solid) or the sodium salt form (dark green solid).
Chemical Reactions Analysis
- BCG undergoes ionization in aqueous solution, forming the monoanionic form (yellow) and further deprotonating at higher pH to yield the dianionic form (blue).
- Common reactions include acid-base equilibria , where tap water’s basicity imparts the characteristic blue-green color to BCG.
- In chemistry, BCG is used in thin-layer chromatography staining solutions to visualize acidic compounds.
Scientific Research Applications
- BCG finds applications in various fields:
- Chemistry : As a pH indicator and in analytical techniques.
- Biology : For DNA agarose gel electrophoresis as a tracking dye.
- Medicine : Diagnostic assessment of serum albumin levels.
- Industry : Used in various industrial processes.
Mechanism of Action
- BCG’s mechanism of action involves its pH-dependent color change due to ionization.
- It interacts with molecular targets related to acid-base equilibria and resonance stabilization .
Comparison with Similar Compounds
- BCG’s uniqueness lies in its specific pH range for color change.
- Similar compounds include other sulfonephthaleins like bromothymol blue and phenol red .
Properties
IUPAC Name |
sodium;2-[(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRPDUUWGYUTE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br4NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.